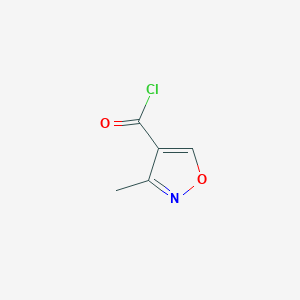

3-Methylisoxazole-4-carbonyl chloride

Description

Contextual Significance of the Isoxazole (B147169) Heterocycle in Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structural motif in medicinal chemistry and materials science. tcichemicals.comnih.gov Its prevalence in a wide array of biologically active compounds underscores its importance as a pharmacophore. The isoxazole core can engage in various non-covalent interactions, which, combined with its metabolic stability, makes it an attractive component in drug design. nih.gov

Numerous approved pharmaceutical agents incorporate the isoxazole moiety, demonstrating its therapeutic versatility. For instance, the antibiotic cycloserine, a naturally occurring compound, features an isoxazole ring and is used in the treatment of tuberculosis. apolloscientific.co.uk Synthetic isoxazole derivatives are also prominent, with examples including the anti-inflammatory drug valdecoxib (B1682126) and the anticonvulsant zonisamide. nih.gov Furthermore, a class of β-lactamase resistant penicillins, including cloxacillin (B1194729) and dicloxacillin, are characterized by a substituted isoxazole side chain, highlighting the ring's utility in overcoming antibiotic resistance. apolloscientific.co.uk Beyond medicine, isoxazole derivatives are investigated for applications in agrochemicals and as functional materials. sigmaaldrich.com

The significance of the isoxazole ring stems from its unique electronic properties and its ability to serve as a stable scaffold that can be readily functionalized. This allows chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity or material characteristics. tcichemicals.comchemicalbook.com

Relevance of Acyl Chlorides as Key Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids and serve as powerful and versatile intermediates in a multitude of organic transformations. biosynth.com The high reactivity of acyl chlorides is attributed to the presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—which make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The primary utility of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution reactions. This allows for the efficient synthesis of a wide range of other carboxylic acid derivatives, such as esters (through reaction with alcohols), amides (through reaction with amines), and anhydrides (through reaction with carboxylates). google.com The conversion of a carboxylic acid to an acyl chloride is a common strategy to "activate" the carboxyl group for subsequent reactions that would not proceed or would be inefficient with the less reactive carboxylic acid itself.

Common reagents for the preparation of acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus pentachloride (PCl₅). biosynth.comgoogle.com The choice of reagent often depends on the specific substrate and the desired reaction conditions. For instance, thionyl chloride is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acyl chloride. google.com

Overview of 3-Methylisoxazole-4-carbonyl Chloride as a Versatile Synthetic Scaffold

This compound stands at the intersection of the stable, functionally rich isoxazole heterocycle and the highly reactive acyl chloride group. This combination makes it a valuable and versatile building block in organic synthesis, enabling the introduction of the 3-methylisoxazole-4-carboxamide (B2785671) or related moieties into a larger molecular framework. While specific experimental data for the parent compound is limited, its utility can be inferred from the numerous applications of its substituted analogues.

The synthesis of this compound is typically achieved by the chlorination of its corresponding carboxylic acid, 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7). sigmaaldrich.combldpharm.com This transformation is commonly carried out using standard chlorinating agents like thionyl chloride or oxalyl chloride. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClNO₂ |

| Molecular Weight | 145.54 g/mol |

| Appearance | Not available (likely a liquid or low-melting solid) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

The true value of this compound lies in its role as a synthetic scaffold. The highly reactive acyl chloride functionality serves as a handle for a variety of chemical transformations. For example, it can be readily reacted with amines to form the corresponding amides. This reaction is fundamental to the synthesis of many pharmaceutical compounds. A notable example is the use of substituted 3-phenyl-5-methylisoxazole-4-carbonyl chloride in the synthesis of oxacillin-type penicillins, where the acyl chloride is coupled with 6-aminopenicillanic acid. Similarly, reaction with alcohols would yield the corresponding esters, further expanding the range of accessible derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABESPALKZKANIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543174 | |

| Record name | 3-Methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-18-9 | |

| Record name | 3-Methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylisoxazole 4 Carbonyl Chloride and Its Structural Analogues

Established Synthetic Routes

Established synthetic pathways to 3-methylisoxazole-4-carbonyl chloride and its analogues are well-documented, offering reliable methods for its preparation. These routes can be broadly categorized into the direct conversion of isoxazole-4-carboxylic acids and more complex, multi-step syntheses from acyclic precursors.

The most direct method for synthesizing isoxazole-4-carbonyl chlorides is the chlorination of the corresponding isoxazole-4-carboxylic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride or oxalyl chloride. chemguide.co.ukmasterorganicchemistry.com

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids into acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction involves heating the carboxylic acid with thionyl chloride, often at reflux. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.ukmasterorganicchemistry.com

A patented process for a structural analogue, 5-methylisoxazole-4-carbonyl chloride, involves reacting the crystallized 5-methylisoxazole-4-carboxylic acid with thionyl chloride. google.com The reaction is conducted in anhydrous toluene (B28343) and refluxed for approximately 2.5 hours to yield the product. google.com Similarly, 3-phenyl-5-methylisoxazole-4-carbonyl chloride, another analogue, can be synthesized by reacting the corresponding carboxylic acid with thionyl chloride. google.com However, it is noted that the use of thionyl chloride presents challenges due to its toxicity and the corrosive nature of the reaction. google.com

Table 1: Synthesis of Isoxazole-4-carbonyl Chlorides using Thionyl Chloride

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid | Thionyl chloride | Toluene | Reflux, 2.5 hours | 5-Methylisoxazole-4-carbonyl chloride | 95% (yield of subsequent step based on this intermediate) | google.com |

Oxalyl chloride ((COCl)₂) serves as an alternative reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. commonorganicchemistry.com This reaction is typically performed under milder conditions than those required for thionyl chloride, often at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂). commonorganicchemistry.comorgsyn.org A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to facilitate the reaction. orgsyn.orgbiorxiv.org

The synthesis of 5-methyl-4-nitroisoxazole-3-carbonyl chloride, a related isoxazole (B147169) derivative, has been accomplished using oxalyl chloride. biorxiv.org The process involves suspending the starting carboxylic acid in dry dichloromethane, adding oxalyl chloride, and a catalytic drop of DMF. The reaction proceeds overnight at room temperature to form the intermediate acid chloride. biorxiv.org

Table 2: Synthesis of an Isoxazole Acyl Chloride Analogue using Oxalyl Chloride

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|

A common strategy for forming the isoxazole ring involves the reaction of a β-keto ester derivative with hydroxylamine (B1172632). nih.govisca.me One patented process begins with the reaction of ethyl acetoacetate (B1235776), triethyl orthoformate, and acetic anhydride (B1165640) to produce ethyl ethoxymethyleneacetoacetate. google.com This intermediate is then cyclized by reacting it with hydroxylamine sulfate (B86663) in the presence of a mild base like sodium acetate (B1210297) to form ethyl-5-methylisoxazole-4-carboxylate. google.com This method is advantageous as it minimizes the formation of the isomeric ethyl-3-methylisoxazole-4-carboxylate. google.comgoogle.com Another similar method uses hydroxylamine hydrochloride and an inorganic base for the cyclization step, achieving a high yield of the desired 5-methyl isomer. google.com

Reaction Scheme 1: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate

Ethyl acetoacetate + Triethyl orthoformate + Acetic Anhydride → Ethyl ethoxymethyleneacetoacetate google.com

Ethyl ethoxymethyleneacetoacetate + Hydroxylamine Sulfate/Sodium Acetate → Ethyl-5-methylisoxazole-4-carboxylate google.com

The ester product from the cyclization step, ethyl-5-methylisoxazole-4-carboxylate, must be hydrolyzed to its corresponding carboxylic acid before it can be converted to the target carbonyl chloride. google.com A particularly effective method for this hydrolysis uses 60% aqueous sulfuric acid. google.com The reaction mixture is heated, and the ethanol (B145695) byproduct is continuously distilled off. This approach has been shown to provide higher yields and significantly reduce reaction times compared to methods using a mixture of acetic acid and hydrochloric acid. google.com The resulting 5-methylisoxazole-4-carboxylic acid can then be isolated, often by crystallization, before its conversion to the carbonyl chloride as described in section 2.1.1.1. google.com

Table 3: Comparison of Hydrolysis Methods for Ethyl-5-methylisoxazole-4-carboxylate

| Hydrolysis Agent | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|

| 60% aq. H₂SO₄ | 3.5 hours | Higher | Faster reaction, higher yield, reduced byproducts | google.com |

Multi-step Synthetic Strategies from Precursors

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. The synthesis of the isoxazole core and its subsequent conversion to the carbonyl chloride have been the subject of various innovative and sustainable approaches.

Alternative Halogenating Reagents (e.g., Bis(trichloromethyl) Carbonate)

Traditionally, the conversion of carboxylic acids to acyl chlorides is achieved using reagents like thionyl chloride or oxalyl chloride. chemguide.co.ukacs.org However, these reagents can be toxic and corrosive, leading to significant waste treatment challenges. google.com A more sustainable alternative is the use of bis(trichloromethyl) carbonate, also known as triphosgene (B27547). nih.gov Triphosgene is a solid, making it safer and easier to handle than the gaseous phosgene (B1210022) it often replaces. nih.gov

The reaction involves treating the corresponding 3-aryl-5-methylisoxazole-4-carboxylic acid with triphosgene in an organic solvent, often in the presence of a catalyst. google.comgoogle.com This method has been shown to be highly efficient, with several advantages including reasonable process conditions, reliable production safety, high reaction yields (often exceeding 95%), and minimal equipment corrosion. google.comgoogle.com Furthermore, this approach significantly reduces the generation of acidic waste, making it an environmentally friendlier option. google.com

Considerations for Metal-Free Isoxazole Synthesis

The construction of the isoxazole ring itself, the precursor to the target compound, is a key area for sustainable innovation. Many classical methods for isoxazole synthesis rely on metal catalysts, such as copper(I) or ruthenium(II), for [3+2] cycloaddition reactions. rsc.orgnih.gov While effective, these metal-catalyzed reactions have several drawbacks, including high costs, potential toxicity of the metal, and difficulties in separating the catalyst from the final product, which can lead to significant waste generation. rsc.orgnih.gov

In response, a variety of metal-free synthetic routes have been developed. rsc.orgnih.gov A predominant metal-free strategy is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide, which can be generated in situ. nih.gov Other green approaches include reactions in aqueous media, which avoid the use of hazardous organic solvents, and catalyst-free methods under thermal conditions. nih.gov These metal-free strategies are crucial for developing more sustainable and eco-friendly pathways to isoxazole-based compounds. rsc.orgnih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is paramount in chemical synthesis. For the conversion of 3-aryl-5-methylisoxazole-4-carboxylic acids to their corresponding carbonyl chlorides using triphosgene, several reaction parameters have been optimized. Key variables include the choice of solvent, catalyst, reaction temperature, and molar ratios of reactants.

Solvents such as chlorobenzene, toluene, and benzene (B151609) have been successfully employed. google.comgoogle.com The reaction temperature can range from 20°C to 150°C, with reaction times typically between 1 and 10 hours. google.comgoogle.com Catalysts like N,N-dimethylformamide (DMF) or tetrabutyl urea (B33335) are often used in small quantities to facilitate the reaction. google.comgoogle.com By carefully controlling these conditions, yields as high as 97.1% with purities up to 99.8% have been reported for aryl-substituted analogues. google.comgoogle.com

| Reactant | Halogenating Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 3-Phenyl-5-methylisoxazole-4-carboxylic acid | Bis(trichloromethyl) carbonate | Tetrabutyl urea | Toluene | 110 | 3 | 96.2 | 99.7 |

| 3-Phenyl-5-methylisoxazole-4-carboxylic acid | Bis(trichloromethyl) carbonate | N,N-Dimethylformamide | Chlorobenzene | 130 | 5 | 95.1 | 99.8 |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Bis(trichloromethyl) carbonate | Tetrabutyl urea | Benzene | 80 | 5 | 97.1 | 99.6 |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Bis(trichloromethyl) carbonate | Tetrabutyl urea | o-Dichlorobenzene | 145-150 | 1 | 96.0 | 99.2 |

This table presents data from optimized reaction conditions for the synthesis of aryl-substituted this compound derivatives. google.comgoogle.com

Strategies for By-product Control and Purity Enhancement

The synthesis of isoxazole derivatives can sometimes lead to the formation of unwanted isomers or other by-products. google.com For instance, in the synthesis of the isoxazole ring, controlling the reaction conditions is crucial to prevent the formation of isomeric impurities. google.com A process for preparing a related compound, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, highlights methods to reduce the formation of an isomeric impurity (ethyl-3-methylisoxazole-4-carboxylate) to as low as 0.1%. google.com

Once the crude carbonyl chloride is synthesized, purification is necessary to remove unreacted carboxylic acid and residual chlorinating agents or catalysts. chemguide.co.uklibretexts.org The most common method for purifying acyl chlorides is fractional distillation. chemguide.co.uklibretexts.org Because the by-products of reactions with thionyl chloride (SO₂ and HCl) and triphosgene (CO₂) are gaseous, the initial separation is simplified. chemguide.co.uk For solid acyl chlorides, recrystallization from appropriate dry, non-hydroxylic solvents is an effective purification technique. lookchem.com In some cases, washing the crude product solution with a mild base, followed by drying and solvent removal, can be employed for acid chlorides that are not readily hydrolyzed. lookchem.com These strategies are essential for obtaining the final product with high purity, often reaching 99.8-100% as determined by HPLC. google.com

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified with various substituents, particularly on a phenyl group at the 3-position, to create a range of derivatives with specific properties.

Phenyl and Halogenated Phenyl Substitutions (e.g., Chlorophenyl, Dichlorophenyl, Chlorofluorophenyl)

The synthesis of 3-aryl-5-methylisoxazole-4-carbonyl chlorides, where the aryl group is a phenyl or a substituted phenyl ring, is of significant interest. The general synthetic route involves the initial formation of the corresponding 3-aryl-5-methylisoxazole-4-carboxylic acid, which is then converted to the final carbonyl chloride product.

Phenyl Substitution : The synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride has been well-documented. google.comnih.gov The process utilizes 3-phenyl-5-methylisoxazole-4-carboxylic acid as the starting material, which is then chlorinated, for example, with bis(trichloromethyl) carbonate to yield the target compound with high purity. google.com

Chlorophenyl Substitution : The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a key step in the production of the antibiotic Cloxacillin (B1194729). google.com The synthesis starts from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and employs chlorinating agents like triphosgene to efficiently produce the desired carbonyl chloride. google.com

Dichlorophenyl Substitution : 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is another important derivative. nih.gov Its synthesis follows a similar pathway, starting from the corresponding dichlorinated carboxylic acid precursor.

Chlorofluorophenyl Substitution : The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride has also been reported. chinjmap.com This compound is synthesized from 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, demonstrating the versatility of the chlorination step for variously halogenated precursors. chinjmap.comsigmaaldrich.com

Alkylated Isoxazole Analogs (e.g., Isobutyl)

The introduction of an isobutyl group at the 5-position of the this compound scaffold follows a synthetic rationale similar to that of other alkylated analogues. The general approach involves the initial construction of the corresponding 5-isobutyl-3-methylisoxazole-4-carboxylic acid, which is then converted to the target acid chloride.

A common and effective method for constructing the 3,5-disubstituted isoxazole-4-carboxylate core is through the condensation of a β-ketoester with a hydroxamoyl chloride. For the synthesis of the isobutyl analogue, this would involve the reaction of ethyl isobutyrylacetate with acetohydroxamoyl chloride. This reaction is typically carried out in the presence of a mild base, such as a trialkylamine. google.com The subsequent hydrolysis of the resulting ester yields 5-isobutyl-3-methylisoxazole-4-carboxylic acid.

The final step in the synthesis is the conversion of the carboxylic acid to the carbonyl chloride. This transformation is conventionally achieved by treating the carboxylic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov Alternatively, other reagents such as oxalyl chloride or phosphorus pentachloride can be employed. The reaction converts the carboxylic acid into the more reactive acid chloride, which is a key intermediate for further synthetic modifications, such as the formation of amides and esters. A patent for a related compound describes reacting the crystallized 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding carbonyl chloride. google.com

Condensation: Reaction of ethyl isobutyrylacetate with acetohydroxamoyl chloride to form ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate.

Hydrolysis: Saponification of the ethyl ester to yield 5-isobutyl-3-methylisoxazole-4-carboxylic acid.

Chlorination: Treatment of the carboxylic acid with a chlorinating agent to produce 5-isobutyl-3-methylisoxazole-4-carbonyl chloride.

The reaction conditions for each step, including solvent, temperature, and reaction time, are critical for optimizing the yield and purity of the final product. The table below provides a generalized overview of these parameters based on methodologies for analogous compounds.

Table 1: Generalized Reaction Parameters for the Synthesis of 5-Isobutyl-3-methylisoxazole-4-carbonyl Chloride

| Step | Reactants | Reagents | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Condensation | Ethyl isobutyrylacetate, Acetohydroxamoyl chloride | Triethylamine (B128534) | Dichloromethane or Toluene | 0 - 25 |

| Hydrolysis | Ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate | Sodium Hydroxide or Potassium Hydroxide | Ethanol/Water | 25 - 80 |

| Chlorination | 5-Isobutyl-3-methylisoxazole-4-carboxylic acid | Thionyl Chloride or Oxalyl Chloride | Toluene or Dichloromethane (with catalytic DMF) | 25 - 78 |

Reactivity Profiles and Transformational Pathways of 3 Methylisoxazole 4 Carbonyl Chloride

Nucleophilic Acylation Reactions

The most direct and widely exploited reaction pathway for 3-methylisoxazole-4-carbonyl chloride is nucleophilic acyl substitution. The carbonyl chloride group is an excellent leaving group, facilitating reactions with a wide array of nucleophiles to form stable carboxylic acid derivatives.

This compound readily reacts with primary and secondary amines, including anilines and amino acid derivatives, to form the corresponding 3-methylisoxazole-4-carboxamides. This amidation is a cornerstone reaction for incorporating the isoxazole (B147169) moiety into larger molecules, particularly in the synthesis of pharmacologically active compounds. The reaction typically proceeds at room temperature in an aprotic solvent, often with the addition of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrogen chloride byproduct. commonorganicchemistry.com

Research has demonstrated the synthesis of various isoxazole-carboxamides by coupling the corresponding isoxazole carboxylic acid with anilines, a process that involves the in-situ activation of the carboxylic acid to a state with reactivity comparable to the carbonyl chloride. For instance, diarylisoxazole-3-carboxamides have been synthesized by treating the isoxazole-3-carboxylic acids with thionyl chloride to form the acid chloride, followed by reaction with various anilines. nih.gov In a similar vein, 5-methylisoxazole-4-carboxylic acid can be converted to its acid halide and subsequently reacted with 4-trifluoroaniline to produce the pharmaceutical agent Leflunomide. google.com The use of ammonium (B1175870) salts, such as ammonium chloride, provides a direct route to primary amides. ccspublishing.org.cn

Table 1: Examples of Amidation Reactions

| Amine Substrate | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| Anilines | Thionyl Chloride, Triethylamine, THF | N-Aryl-isoxazole-carboxamides | nih.gov |

| 4-Trifluoroaniline | Conversion of acid to acid halide, then reaction with aniline (B41778) | 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide | google.com |

| Ammonium Chloride | N-Methylpyrrolidone (NMP), 120 °C | Primary Isoxazole-carboxamides | ccspublishing.org.cn |

| 3-Amino-5-methyl isoxazole | Sodium hydrogen carbonate, solvent-free | N-(5-methylisoxazol-3-yl)coumarin-3-carboxamide | nih.gov |

Analogous to amidation, this compound undergoes esterification with various alcohols and phenols. Phenols, being less nucleophilic than alcohols, often require more forcing conditions or prior conversion to the more reactive phenoxide ion. libretexts.org The reaction yields 3-methylisoxazole-4-carboxylates, which are valuable intermediates in their own right. Phase-transfer catalysis has been shown to be an effective method for the esterification of phenols with acid chlorides in a basic biphasic system. researchgate.net

The synthesis of alkyl 3-phenyl-5-methylisoxazole-4-carboxylates has been achieved by condensing benzohydroxamoyl chloride with alkyl acetoacetates. google.com While this represents a different synthetic route to the final ester, it underscores the accessibility and stability of this class of compounds. The direct esterification using the carbonyl chloride is a more straightforward approach, following the classical Schotten-Baumann conditions, especially for phenols, or by simply reacting with an alcohol, often in the presence of a base.

Table 2: Examples of Esterification Reactions

| Nucleophile | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| Alcohols (e.g., Methanol, Ethanol) | Pyridine or Triethylamine, Aprotic Solvent, Room Temp. | Alkyl 3-methylisoxazole-4-carboxylates | masterorganicchemistry.com |

| Phenols | Aqueous NaOH, Dichloromethane (B109758), Phase-Transfer Catalyst | Aryl 3-methylisoxazole-4-carboxylates | researchgate.net |

| Substituted Phenols | Base (e.g., NaOH to form phenoxide), then acyl chloride | Substituted Aryl Isoxazole Esters | libretexts.org |

Intramolecular Cyclization and Rearrangement Processes

Beyond simple substitution, the isoxazole ring system can participate in more complex transformations. The weak N-O bond is susceptible to cleavage under thermal, photochemical, or chemical induction, initiating rearrangements and cyclizations that lead to a diverse array of other heterocyclic structures. researchgate.net

The rearrangement of isoxazoles to isomeric oxazoles is a known, though often challenging, transformation. One remarkable pathway involves a base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles. rsc.orgrsc.org The proposed mechanism begins with a Boulton–Katritzky ring transposition, followed by a Neber-type rearrangement through an azirine intermediate, effectively converting the isoxazole's N-O bond to the oxazole's N-C bond. rsc.org

Photochemical conditions also provide a powerful tool for isoxazole isomerization. The photoisomerization of isoxazoles, typically requiring UV light, is known to proceed via the homolytic cleavage of the N-O bond to form an acyl azirine intermediate, which can then rearrange to an oxazole. acs.org Depending on the substitution pattern, irradiation of isoxazoles can also lead to the formation of highly reactive ketenimine intermediates, which serve as precursors to other heterocycles. nih.gov Thermal conditions can also induce valence isomerizations in 4-carbonyl-substituted isoxazoles. acs.org

Table 3: Isoxazole Isomerization and Rearrangement Pathways

| Transformation | Conditions | Key Intermediate(s) | Product | Reference |

|---|---|---|---|---|

| Isoxazole to Oxazole | Base-mediated (e.g., Cs₂CO₃, NaOMe) | Azirine, Nitrile Ylide | Oxazole | rsc.org |

| Isoxazole to Oxazole | Photochemical (UV light) | Acyl Azirine | Oxazole | acs.org |

| Isoxazole to Ketenimine | Photochemical (UV light) | Biradical, Azirine | Ketenimine | nih.gov |

| Valence Isomerization | Thermal or Photochemical | Not specified | Isomeric products | acs.org |

The reactive nature of this compound makes it an excellent starting point for building more complex, fused heterocyclic systems.

Coumarin (B35378) Derivatives: Hybrid molecules containing both isoxazole and coumarin scaffolds have been synthesized, often for their potential biological activities. mdpi.compreprints.orgnih.gov A typical synthetic route involves the initial amidation of a coumarin-based amine with an isoxazole-carbonyl chloride (or vice versa). For example, coumarin-3-carboxylic acid can be converted to its acid chloride with thionyl chloride and then reacted with 3-amino-5-methyl isoxazole to form an amide linkage, creating a coumarin-isoxazole hybrid. nih.gov

Oxadiazole Derivatives: The synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles can be readily achieved from carboxylic acid derivatives. To form a 1,2,4-oxadiazole, this compound can be reacted with an amidoxime. This reaction forms an O-acylamidoxime intermediate, which then undergoes base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole, where one substituent is the 3-methylisoxazol-4-yl group. nih.govresearchgate.net A solid-phase synthesis strategy has been successfully employed to create a library of isoxazole-oxadiazole diheterocyclic compounds. nih.gov For the synthesis of 1,3,4-oxadiazoles, the carbonyl chloride can be first converted to the corresponding hydrazide, which is then cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. luxembourg-bio.com

Table 4: Synthesis of Condensed Heterocyclic Systems

| Target Heterocycle | Co-reactant(s) | Key Reaction Type | Reference |

|---|---|---|---|

| Coumarin-Isoxazole Hybrids | Amino-coumarins or Coumarin-carboxylic acids | Amidation | nih.govmdpi.com |

| 1,2,4-Oxadiazoles | Amidoximes | Acylation followed by cyclodehydration | nih.govnih.gov |

| 1,3,4-Oxadiazoles | Hydrazine (to form hydrazide), then cyclizing agent (e.g., TBTU) | Amidation followed by cyclodesulfurization/cyclization | luxembourg-bio.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient synthetic strategy. tcichemicals.com Cascade reactions involve a sequence of intramolecular transformations triggered by a single event. Given its high reactivity, this compound is a prime candidate for incorporation into such sequences.

While specific examples starting with this compound are not abundant, its potential is clear. It can act as the acylating agent in a sequence, reacting with a nucleophile generated in a prior step of a cascade. For example, in an organocatalyzed Michael-Michael cascade, an enamine intermediate could potentially be trapped by the acyl chloride. nih.gov Similarly, in pseudo-multicomponent reactions, the acyl chloride could react with a pre-formed intermediate to build molecular complexity rapidly. semanticscholar.org The carbonyl chloride function can be envisioned as a participant in Ugi or Passerini-type multicomponent reactions, provided a suitable isocyanide and other components are present, leading to the rapid assembly of complex, peptide-like structures incorporating the isoxazole scaffold.

Mechanistic Investigations of Reaction Selectivity

The reactivity of this compound is centered around the electrophilic carbonyl carbon, which is rendered highly susceptible to nucleophilic attack by the electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring. The subsequent reaction pathway, leading to either substitution or other transformations, is a nuanced interplay of the nucleophile's nature, reaction conditions, and the inherent electronic and steric properties of the acyl chloride.

Chemoselectivity and Regioselectivity in Acyl Chloride Reactivity

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a hallmark of the reactions of this compound. Similarly, regioselectivity, the preference for reaction at one position over another, is crucial when the nucleophile possesses multiple potential sites of attack.

The fundamental mechanism for the reaction of this compound with a nucleophile (Nu-H) is a nucleophilic acyl substitution . This process typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product. libretexts.orglibretexts.org

The chemoselectivity of this acylation is primarily governed by the relative nucleophilicity of the competing functional groups. For instance, in a molecule containing both an amine (-NH2) and a hydroxyl (-OH) group, the more nucleophilic amine will preferentially attack the carbonyl carbon of this compound. This is because the nitrogen atom is generally less electronegative and its lone pair of electrons are more available for donation compared to the oxygen atom of a hydroxyl group.

This principle is exemplified in the synthesis of various bioactive compounds where this compound is used to selectively acylate an amino group in the presence of other functionalities. For example, in reactions with aminophenols or aminoalcohols, the formation of an amide bond is overwhelmingly favored over the formation of an ester bond.

The regioselectivity of acylation with this compound becomes pertinent when reacting with molecules containing multiple similar nucleophilic centers, such as diamines. In these cases, both steric and electronic factors come into play. A less sterically hindered nucleophilic site is generally favored. For instance, in a diamine with both a primary and a secondary amine, the primary amine is typically more accessible and will react preferentially. However, electronic effects within the substrate molecule can also influence the nucleophilicity of different sites and thus the regiochemical outcome.

The following table summarizes the expected chemoselective and regioselective outcomes in the reaction of this compound with various multifunctional nucleophiles, based on established principles of acyl chloride reactivity.

| Multifunctional Nucleophile | Potential Reactive Sites | Predominant Product | Rationale for Selectivity |

|---|---|---|---|

| p-Aminophenol | -NH2, -OH | N-(4-hydroxyphenyl)-3-methylisoxazole-4-carboxamide | The amino group is significantly more nucleophilic than the phenolic hydroxyl group. |

| Ethanolamine | -NH2, -OH | N-(2-hydroxyethyl)-3-methylisoxazole-4-carboxamide | The primary amine is a stronger nucleophile than the primary alcohol. |

| 1,2-Diaminoethane | Two -NH2 groups | N-(2-aminoethyl)-3-methylisoxazole-4-carboxamide (mono-acylation under controlled conditions) | With stoichiometric control, mono-acylation is achievable. The second amine's nucleophilicity is reduced after the first acylation. |

| 4-(Aminomethyl)pyridine | Primary amine (-CH2NH2), Pyridine Nitrogen | N-(pyridin-4-ylmethyl)-3-methylisoxazole-4-carboxamide | The primary amine is a stronger and more localized nucleophile compared to the sp2-hybridized nitrogen within the aromatic pyridine ring. |

Applications of 3 Methylisoxazole 4 Carbonyl Chloride in Advanced Chemical Synthesis

Development of Bioactive Molecular Scaffolds

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, and functionalizing it at the 4-position with a carbonyl chloride creates a highly reactive and versatile intermediate. This compound serves as a cornerstone for constructing complex molecules with significant biological activities.

Intermediacy in Pharmaceutical Synthesis

The primary application of 3-methylisoxazole-4-carbonyl chloride and its substituted analogues is as a key intermediate in the synthesis of various pharmaceutical agents. The ability to readily form carboxamides by reacting with amines is central to its utility.

Substituted derivatives of this compound are pivotal in the production of isoxazolyl penicillins, a class of β-lactam antibiotics. Specifically, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a key intermediate in the synthesis of Cloxacillin (B1194729). chemicalbook.comechemi.comgoogle.com The synthesis involves reacting the acid chloride with 6-aminopenicillanic acid to form the final antibiotic structure. The traditional synthesis of this intermediate involves the chlorination of the corresponding carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride. chemicalbook.comechemi.com

The isoxazole-carboxamide framework is a common feature in molecules designed for anti-inflammatory and anti-cancer activity.

Anti-cancer Agents: Research has demonstrated that reacting the precursor, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, with various aniline (B41778) derivatives leads to a series of isoxazole-carboxamides with potential anticancer properties. nih.gov In one study, these compounds were evaluated for their cytotoxic effects on several human cancer cell lines, with some derivatives showing notable activity. nih.govnih.govresearchgate.net For example, compound 2e (N-(2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide) was identified as a highly active compound against the B16F1 melanoma cell line. nih.govnih.gov The general strategy involves activating the carboxylic acid (which can be formed from the carbonyl chloride) and then coupling it with an appropriate amine. nih.gov

Table 1: Anticancer Activity of Selected Isoxazole-Carboxamide Derivatives This table summarizes the in-vitro cytotoxic evaluation (IC50 in µM) of synthesized compounds against various cancer cell lines.

Anti-inflammatory Agents: The isoxazole core is also integral to the design of anti-inflammatory drugs. nih.gov By modifying the substituents on the isoxazole ring, researchers can develop novel compounds that target pathways involved in inflammation. nih.gov For instance, isoxazole-3-carboxamides have been synthesized and progressed to animal studies to evaluate their ability to attenuate acute inflammatory responses. nih.gov

The isoxazole scaffold is utilized in the development of new antimicrobial agents. Bifunctional derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid, a close relative of the title compound, are used in the synthesis of novel compounds, including peptides, that are tested for antibacterial and other biological activities. nih.gov The versatility of the isoxazole ring allows for the creation of diverse molecular structures aimed at overcoming drug-resistant microbial strains.

This compound is a direct precursor to the immunomodulatory drug Leflunomide. The synthesis of Leflunomide and its analogues often involves the corresponding carboxylic acid, 3-Methylisoxazole-4-carboxylic acid. bldpharm.com This acid can be converted to the acid chloride, which is then reacted with a substituted aniline to produce the final carboxamide structure. The development of Leflunomide analogues is an area of active research, aiming to create new compounds with improved therapeutic profiles for treating inflammatory conditions like rheumatoid arthritis.

Contribution to Agrochemical Synthesis

The isoxazole carboxamide structure is also prominent in the field of agrochemicals, particularly in the development of herbicides and fungicides. Research has shown that isoxazole derivatives possess significant biological activity relevant to agriculture. smolecule.com

Herbicides: Isoxazole-5-carboxamides have been investigated for their herbicidal activity. epo.org Furthermore, a series of novel substituted oxazole-isoxazole carboxamides were designed and synthesized, demonstrating remarkable activity as herbicide safeners. nih.gov These compounds protect crops from the injurious effects of herbicides like chlorsulfuron (B1668881) by enhancing the plant's natural detoxification pathways. nih.gov

Fungicides: Isoxazolyl-carboxylic acid amides have been found to possess excellent fungicidal properties, showing superiority against certain fungi compared to other known heterocyclic carboxamides. google.com

Development of Herbicidal and Pesticidal Agents

The isoxazole moiety is a key structural feature in a variety of biologically active compounds, including those developed for crop protection. Derivatives of this compound are instrumental in the synthesis of potent herbicides and pesticides. mdpi.com The isoxazole ring system can be functionalized to interact with specific biological targets in pests and weeds, leading to effective agrochemical agents. nih.gov

Research has shown that substituted isoxazole derivatives exhibit significant insecticidal and antifungal activities. mdpi.com For instance, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a closely related analogue, is explicitly utilized in the formulation and design of effective pesticides and herbicides. The unique structure of these compounds allows them to modulate biological pathways critical for the survival of target organisms, thereby protecting crops.

Table 1: Research Findings on Isoxazole Derivatives in Agrochemicals

| Isoxazole Derivative Class | Application Area | Significance | Reference |

|---|---|---|---|

| Substituted Isoxazole Carbonyl Compounds | Agrochemicals, Microbicides | Serve as important precursors for synthesis. | nih.gov |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole analogues | Herbicides, Pesticides | Used to design and formulate crop protection agents by modifying biological pathways. | |

| General Isoxazole/Isoxazoline Fragments | Insecticides, Antifungals | Derivatives possess demonstrated insecticidal and antifungal properties. | mdpi.com |

Role in Material Science Applications (e.g., Polymers and Coatings)

The isoxazole heterocycle is being explored for its potential in creating advanced materials with unique properties. While this compound is not typically polymerized directly, the isoxazole scaffold it helps generate is incorporated into various polymer backbones and side chains. These isoxazole-containing polymers can exhibit desirable characteristics, such as enhanced thermal stability and specific electronic properties, making them suitable for applications in materials science. researchgate.netekb.eg

One approach involves creating vinyl derivatives of isoxazoles, such as 3,5-dimethyl-4-vinylisoxazole, which can undergo radical polymerization to form polymers with pendant isoxazole rings. researchgate.netrsc.org Another strategy involves the synthesis of main-chain liquid crystal polymers through methods like the Mizoroki–Heck polymerization, utilizing isoxazole-containing monomers. researchgate.net Furthermore, new maleimide (B117702) polymers with high glass transition temperatures (Tg) and good thermal stability have been synthesized from sulfamethoxazole, which features a 3-methylisoxazole (B1582632) core, via free radical polymerization. ekb.eg These studies highlight the versatility of the isoxazole unit in developing novel polymers for specialized applications, including organic semiconductors. researchgate.net

Table 2: Isoxazole-Containing Polymers and Synthesis Methods

| Polymer Type | Isoxazole Monomer Example | Polymerization Method | Key Property/Application | Reference |

|---|---|---|---|---|

| Polymer with pendant isoxazole rings | 3,5-Dimethyl-4-vinylisoxazole | Radical Polymerization | Functional polymer synthesis. | researchgate.netrsc.org |

| Main-Chain Liquid Crystal Polymer (MCLCP) | 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole derivative | Mizoroki–Heck Polymerization | Liquid crystal materials. | researchgate.net |

| Thermally Stable Maleimide Polymer | Maleimide derivative of Sulfamethoxazole | Free Radical Polymerization | High thermal stability (High Tg). | ekb.eg |

Facilitation of Biochemical Research Studies

This compound and its derivatives serve as crucial tools in biochemical and medicinal chemistry research. They are key intermediates in the synthesis of pharmaceuticals and novel biomolecules. For example, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride is a pivotal intermediate in the synthesis of Cloxacillin, a semi-synthetic antibiotic. google.com

More recently, the isoxazole framework has been employed to create unconventional building blocks for peptide science. In one study, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a bifunctional derivative, was used as a novel, non-proteinogenic β-amino acid in solid-phase peptide synthesis. mdpi.com Researchers successfully coupled this unnatural amino acid to the N-terminus of model peptides, creating new α/β-mixed peptide hybrids. mdpi.com This work opens avenues for synthesizing peptides with modified structures and potentially novel biological functions, demonstrating the compound's role in advancing biochemical research. The broad spectrum of biological activities associated with isoxazoles, including anti-inflammatory and anticancer effects, makes them valuable scaffolds for developing new therapeutic agents and chemical probes. nih.gov

Construction of Novel Heterocyclic Architectures

One of the most significant applications of this compound is its use as a starting material for the synthesis of more complex, often fused, heterocyclic systems. The isoxazole ring itself can act as a stable scaffold or as a reactive precursor that can be transformed into other ring systems. mdpi.comclockss.org The acyl chloride function provides a reactive site for condensation and coupling reactions.

Research has demonstrated several pathways for these transformations:

1,3-Dipolar Cycloaddition: Nitrile oxides, which can be generated from isoxazole precursors, readily undergo cycloaddition reactions with alkynes to form new, substituted isoxazoles or with alkenes to form isoxazolines. mdpi.com

Ring Transformation: The isoxazole ring can be chemically altered to produce different heterocycles. For instance, 5-chloroisoxazoles can be isomerized into highly reactive 2H-azirine-2-carbonyl chlorides. mdpi.com These intermediates can then react with various nucleophiles to create a range of other heterocyclic compounds, such as 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines. mdpi.com

Cross-Coupling and Cyclization: Stannylated isoxazoles, like 4-tributylstannyl-3-methylisoxazole, can participate in palladium-catalyzed cross-coupling reactions. One such reaction with 2-iodonitrobenzene, followed by reductive cyclization, yields 3-acetylindole, demonstrating a clear pathway from an isoxazole to an indole (B1671886) architecture. elsevierpure.com

These synthetic strategies underscore the value of the this compound framework as a versatile platform for accessing a diverse array of novel heterocyclic structures. organic-chemistry.org

Table 3: Synthesis of Heterocycles from Isoxazole Precursors

| Isoxazole Precursor | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5-Chloroisoxazoles | Isomerization / Nucleophilic Acyl Substitution | 2H-Azirine and Pyrazolyl-azirine derivatives | mdpi.com |

| 4-Tributylstannyl-3-methylisoxazole | Palladium-catalyzed Cross-Coupling / Reductive Cyclization | 3-Acetylindole | elsevierpure.com |

| In situ generated Nitrile Oxides | 1,3-Dipolar Cycloaddition | Substituted Isoxazoles and Isoxazolidines | mdpi.com |

Analytical and Computational Methodologies in Research on 3 Methylisoxazole 4 Carbonyl Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the molecular structure and bonding within 3-Methylisoxazole-4-carbonyl chloride. Each technique offers a unique perspective, and together they allow for an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific experimental spectra for this compound are not detailed in the provided search results, the expected chemical shifts can be predicted based on its structure and data from similar compounds. mdpi.comrsc.orgunimi.it

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methyl (CH₃) group protons at the C3 position would appear as a singlet, typically in the δ 2.0-3.0 ppm range. The single proton on the isoxazole (B147169) ring (at C5) would also produce a singlet, expected further downfield, likely in the δ 8.0-9.0 ppm region, due to the deshielding effects of the heterocyclic ring and the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. For this compound, five signals are anticipated. The methyl carbon (C3-CH₃) would be found at the upfield end of the spectrum. The three carbons of the isoxazole ring (C3, C4, and C5) would have distinct chemical shifts, and the carbonyl carbon (C=O) of the acyl chloride group would be the most downfield signal, typically appearing in the δ 160-170 ppm range. Combining 1D and 2D NMR experiments like COSY, HMQC, and HMBC is a powerful approach for confirming the connectivity of protons and carbons in complex organic structures. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C3-C H₃ | — | ~10-15 |

| C 3-CH₃ | ~2.5 | ~160-165 |

| C 4-C(O)Cl | — | ~110-120 |

| C 5-H | ~8.5 | ~155-160 |

| C4-C (O)Cl | — | ~160-170 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. docbrown.info The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A very strong and sharp absorption band is expected in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an acyl chloride. chemmunity.com This peak's high frequency is due to the electron-withdrawing effect of the chlorine atom.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1750 - 1815 | Strong, Sharp |

| C=N (Isoxazole Ring) | Stretch | 1610 - 1680 | Medium |

| C-O (Isoxazole Ring) | Stretch | 1200 - 1300 | Medium-Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing volatile compounds and reaction mixtures. diva-portal.orgresearchgate.net

For this compound, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum showing its molecular ion peak (M⁺). rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can offer structural clues. Common fragmentation pathways would likely involve the loss of a chlorine radical (∙Cl) or a carbon monoxide molecule (CO), leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's precise elemental formula. The calculated exact mass of this compound (C₅H₄ClNO₂) is 145.0009. sigmaaldrich.com An HRMS measurement confirming this value provides definitive evidence for the compound's elemental composition. nih.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory, complement experimental techniques by providing theoretical insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. sapub.org For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to:

Optimize Molecular Geometry: Calculate the lowest energy structure, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. scielo.org.mx

Predict Spectroscopic Properties: Calculate vibrational frequencies and NMR chemical shifts. The calculated frequencies can be compared with experimental IR spectra to aid in peak assignment, while calculated NMR shifts can support structural elucidation. scielo.org.mxresearchgate.net

Analyze Electronic Properties: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electrophilic and nucleophilic regions, predicting sites of reactivity. researchgate.net

Investigate Reaction Mechanisms: Model transition states and calculate activation energy barriers for reactions involving the carbonyl chloride group, providing insight into its reactivity with various nucleophiles. nih.gov

These computational approaches provide a deeper understanding of the molecule's intrinsic properties that govern its behavior, which is invaluable for predicting its reactivity and designing synthetic pathways.

Frontiers in Research and Future Perspectives

Advancements in Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates like 3-Methylisoxazole-4-carbonyl chloride. uniroma1.itscispace.com The traditional synthesis often involves reagents like thionyl chloride or phosphorus oxychloride, which are effective but pose significant environmental and handling challenges due to their toxicity and the generation of corrosive byproducts. google.com

A significant advancement in this area is the adoption of solid phosgene (B1210022) alternatives, such as bis(trichloromethyl) carbonate (triphosgene). This reagent offers a safer and more environmentally benign route to the carbonyl chloride from its corresponding carboxylic acid. google.comgoogle.com The process demonstrates high efficiency and minimizes the production of hazardous waste, aligning with the goals of sustainable chemistry. google.com One patented method highlights the reaction of 3-phenyl-5-methyl-4-isoxazole carboxylic acid with bis(trichloromethyl) carbonate in an organic solvent, achieving yields of over 95% with high purity. google.com This approach avoids the use of internationally controlled and highly corrosive thionyl chloride. google.com

Furthermore, research into greener protocols for related isoxazole (B147169) compounds showcases the potential for future synthetic routes. For instance, the development of multicomponent reactions (MCRs) using agro-waste-based catalysts and eco-friendly solvents like glycerol (B35011) points towards a more sustainable future for isoxazole synthesis. nih.gov These methods offer high yields, mild reaction conditions, and avoid the use of hazardous materials. nih.gov While not yet applied directly to this compound, these strategies represent a promising frontier for developing truly sustainable and atom-economical pathways.

Table 1: Comparison of Synthetic Reagents for Acyl Chloride Formation

| Reagent | Advantages | Disadvantages | Sustainability Aspect |

| Thionyl Chloride | High reactivity, effective | Toxic, corrosive, produces SO₂ and HCl waste google.com | Low |

| Phosphorus Oxychloride | Effective | Corrosive, produces phosphoric acid waste | Low |

| Bis(trichloromethyl) carbonate | Safer solid reagent, high yield google.com | Requires careful handling | High (Reduces toxic and corrosive waste) |

| Agro-waste Catalysts/Glycerol | Benign, eco-friendly, renewable nih.gov | May require further optimization for specific substrates | Very High (Utilizes waste and green solvents) |

Discovery of Unexplored Reaction Manifolds and Derivatization Opportunities

The reactivity of the acyl chloride group in this compound makes it a versatile building block for a vast array of derivatives. Research is continuously uncovering new reaction pathways and opportunities for creating novel molecules with unique properties.

The primary reaction manifold involves nucleophilic acyl substitution, where the chlorine atom is displaced by various nucleophiles. This allows for the synthesis of a wide range of functional groups, including:

Amides: Reaction with primary or secondary amines yields the corresponding carboxamides. Novel isoxazole-carboxamide derivatives have been synthesized and investigated for their potential as anticancer agents. nih.gov

Esters: Reaction with alcohols or phenols produces isoxazole esters.

Penicillin Derivatives: The compound serves as a key intermediate in the synthesis of isoxazolyl penicillins, such as Cloxacillin (B1194729), by reacting with 6-aminopenicillanic acid. google.comchemicalbook.com

Beyond these classical reactions, researchers are exploring more complex derivatizations. For example, the synthesis of novel 5-substituted-3-methylisoxazole-4-sulfonamides has been achieved, expanding the chemical space accessible from isoxazole precursors. researchgate.net Another innovative approach involves using 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related bifunctional derivative, as an unnatural β-amino acid for incorporation into peptides via solid-phase synthesis. mdpi.com This opens up new avenues for creating peptidomimetics with unique structural and functional properties. mdpi.com The development of new derivatization reagents and techniques for high-performance liquid chromatography (HPLC) analysis further enhances the ability to create and analyze novel isoxazole-containing compounds. nih.govresearchgate.net

Table 2: Examples of Derivatization from this compound and its Precursors

| Derivative Class | Reactant Type | Potential Application | Reference |

| Carboxamides | Amines | Anticancer agents | nih.gov |

| Isoxazolyl Penicillins | 6-Aminopenicillanic Acid | Antibiotics | google.comchemicalbook.com |

| Sulfonamides | Sulfonamide precursors | Selective GPIIb/IIIa antagonists, MMP inhibitors | researchgate.net |

| Peptidomimetics | Amino acids (via carboxylic acid precursor) | Novel therapeutic peptides | mdpi.com |

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. While specific DFT studies on this exact compound are not widely published, research on analogous systems demonstrates the power of this approach.

For instance, DFT calculations have been used to study the Menshutkin reaction, which involves the formation of quaternary ammonium (B1175870) salts from halogen derivatives and tertiary amines. nih.gov These studies provide detailed insights into:

Reaction Mechanisms: Mapping the entire reaction pathway, including the identification of transition state geometries and intermediates. nih.gov

Activation Barriers: Calculating the energy required for the reaction to occur, which helps in predicting reaction rates and feasibility under different conditions. nih.gov

Solvent Effects: Modeling how the polarity of the solvent influences the reaction kinetics and thermodynamics. nih.gov

Conformational Analysis: Predicting the most stable three-dimensional structures of reactants, transition states, and products. nih.gov

By applying similar computational models to this compound, researchers can predict its reactivity with a wide range of nucleophiles, understand the regioselectivity of its reactions, and design novel derivatives with desired electronic and steric properties. This predictive power can significantly accelerate the discovery process by prioritizing synthetic targets that are most likely to succeed and exhibit the desired functionality, thereby reducing the need for extensive empirical screening.

Expansion into Emerging Fields of Chemical Biology and Functional Materials

The unique structural and electronic properties of the isoxazole ring make it an attractive scaffold for applications beyond traditional pharmaceuticals and agrochemicals. Researchers are beginning to explore the potential of this compound and its derivatives in the burgeoning fields of chemical biology and functional materials.

Chemical Biology: The isoxazole moiety is a valuable pharmacophore found in numerous biologically active compounds. nih.gov The ability to readily synthesize diverse libraries of isoxazole derivatives from this compound makes it a powerful tool for chemical biology research. These libraries can be used to probe biological systems, identify novel protein binders, and develop new therapeutic leads. nih.gov A key example is the incorporation of isoxazole-based unnatural amino acids into peptides, which can be used to create probes for studying protein-protein interactions or to develop peptides with enhanced stability and activity. mdpi.com

Functional Materials: Nitrogen-containing heterocyclic compounds are known to be promising building blocks for functional organic materials. nih.gov The isoxazole ring, with its distinct electronic properties, can be incorporated into polymers or larger molecular architectures to create materials with tailored optical, electronic, or self-assembly properties. Potential applications could include:

Organic Light-Emitting Diodes (OLEDs): Designing molecules with specific fluorescence or phosphorescence characteristics.

Organic Semiconductors: Developing materials for use in transistors and solar cells.

Sensors: Creating compounds that exhibit a detectable change in properties upon binding to a specific analyte.

While the exploration of this compound in these fields is still in its early stages, its synthetic accessibility and the inherent properties of the isoxazole core position it as a valuable platform for the development of next-generation chemical tools and advanced materials.

Q & A

Q. What are the optimal synthetic routes for preparing 3-methylisoxazole-4-carbonyl chloride?

The compound can be synthesized via a multi-step process starting from o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate. Subsequent chlorination with chlorine yields o-chlorobenzoxime chloride, which undergoes cyclization with ethyl acetoacetate. Hydrolysis of the ester group followed by final chlorination with phosphorus pentachloride (PCl₅) produces the target acyl chloride . This method emphasizes regiochemical control and purification via column chromatography to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

Due to its moisture sensitivity, the compound must be stored below 4°C in airtight, moisture-resistant containers. Handling should occur in a dry, inert atmosphere (e.g., nitrogen glovebox) to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to avoid skin/eye contact .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the isoxazole ring structure and acyl chloride functionality.

- FT-IR : A sharp peak near 1800 cm⁻¹ confirms the C=O stretch of the acyl chloride.

- HPLC : For purity assessment (>95% by area normalization, as per commercial standards) .

Advanced Research Questions

Q. How do substituents on the isoxazole ring influence the reactivity of this compound?

Electron-withdrawing groups (e.g., Cl at the 3-position) enhance electrophilicity, accelerating nucleophilic acyl substitution reactions. Conversely, bulky substituents may sterically hinder reactivity, necessitating elevated temperatures or catalytic activation. Studies on analogues like 5-methyl-3-phenylisoxazole-4-carbonyl chloride demonstrate this trend in amidation and esterification reactions .

Q. What strategies mitigate side reactions during coupling reactions with amines or alcohols?

- Use Schlenk techniques to exclude moisture.

- Add bases (e.g., triethylamine) to scavenge HCl, preventing acid-catalyzed decomposition.

- Employ slow reagent addition to control exothermicity, particularly in large-scale syntheses .

Q. How can researchers assess the stability of this compound under varying pH and solvent conditions?

Conduct accelerated stability studies:

- Hydrolytic stability : Monitor degradation kinetics in buffered solutions (pH 2–12) via HPLC.

- Solvent compatibility : Test solubility and reactivity in polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., toluene). Acyl chlorides typically degrade rapidly in protic solvents (e.g., water, alcohols) .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in forming amides and esters for pharmacologically active compounds. For example, it is structurally related to Leflunomide derivatives, where the acyl chloride moiety facilitates coupling with aromatic amines to generate immunomodulatory agents .

Q. How can regioselectivity challenges in isoxazole functionalization be addressed?

Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., methyl at C3) can bias electrophilic substitution. Experimental validation via competitive reactions with deuterated analogues or kinetic isotopic effect studies provides mechanistic insights .

Troubleshooting and Data Contradictions

Q. Why do some synthetic protocols report lower yields despite high starting material purity?

Common issues include:

- Incomplete chlorination : Verify stoichiometry of PCl₅ and reaction time.

- Hydrolysis during workup : Use anhydrous quenching agents (e.g., cold NaHCO₃ in dry THF).

- Byproduct formation : Optimize cyclization temperature (e.g., 60–80°C) to avoid dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.